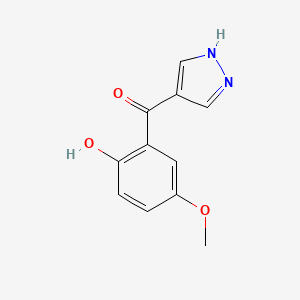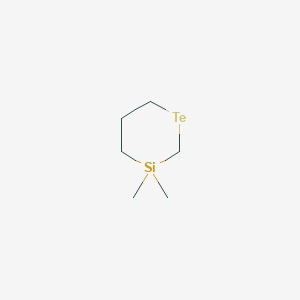
2-(1,3-Dithiolan-2-yl)phenyl prop-2-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiolan-2-yl)phenyl prop-2-en-1-ylcarbamate is a chemical compound characterized by the presence of a dithiolane ring attached to a phenyl group, which is further connected to a prop-2-en-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-yl)phenyl prop-2-en-1-ylcarbamate typically involves the formation of the dithiolane ring from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require mild temperatures and can be carried out in various solvents, including water and organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate) or yttrium triflate, can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-yl)phenyl prop-2-en-1-ylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction reactions can be carried out using H₂/Ni or NaBH₄.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃/Py.
Reducing agents: H₂/Ni, NaBH₄, LiAlH₄.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
2-(1,3-Dithiolan-2-yl)phenyl prop-2-en-1-ylcarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiolan-2-yl)phenyl prop-2-en-1-ylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: A simpler compound with similar protective group properties.
1,3-Dithiane: Another related compound used in organic synthesis.
2-(1,3-Dithiolan-2-yl)phenyl-1,3-dithiolane: A structurally similar compound with additional dithiolane rings.
Properties
CAS No. |
61405-75-2 |
|---|---|
Molecular Formula |
C13H15NO2S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
[2-(1,3-dithiolan-2-yl)phenyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H15NO2S2/c1-2-7-14-13(15)16-11-6-4-3-5-10(11)12-17-8-9-18-12/h2-6,12H,1,7-9H2,(H,14,15) |
InChI Key |
RYBJHUJCHGZBRW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)OC1=CC=CC=C1C2SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-{[(4-Nitrophenoxy)carbonyl]amino}phenyl carbonochloridate](/img/structure/B14578902.png)


![(3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14578909.png)
![1H-Pyrrole-3-carbonitrile, 5-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14578916.png)


![4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol](/img/structure/B14578930.png)
